molecular formula C16H20BrNO2 B15261473 Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B15261473
M. Wt: 338.24 g/mol
InChI Key: KPEVYZNVXABMRG-UHFFFAOYSA-N
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Description

Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound featuring a 2-azabicyclo[2.2.2]octane core. The structure includes a benzyl ester group at the 2-position and a bromomethyl substituent at the 6-position. The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical and synthetic organic chemistry.

Properties

Molecular Formula

C16H20BrNO2

Molecular Weight

338.24 g/mol

IUPAC Name

benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C16H20BrNO2/c17-9-14-8-13-6-7-15(14)18(10-13)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2

InChI Key

KPEVYZNVXABMRG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1CN2C(=O)OCC3=CC=CC=C3)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium cyanide are commonly used under mild to moderate conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Esterification and Hydrolysis: Acidic or basic catalysts in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted azabicyclo[2.2.2]octane derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Esterification and Hydrolysis: New esters or carboxylic acids.

Scientific Research Applications

Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromomethyl group is particularly reactive, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The bicyclic structure provides rigidity and stability to the molecule, making it a valuable building block in synthetic chemistry .

Comparison with Similar Compounds

The following analysis compares Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate with key analogs based on structural features, physicochemical properties, reactivity, and applications.

Structural and Functional Group Differences
Compound Name Substituents at 6-Position Protecting Group at 2-Position Key Functional Groups
This compound Bromomethyl (-CH2Br) Benzyl ester (-COOBn) Bromine (leaving group), ester
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane Hydroxy (-OH) Benzyl ester (-COOBn) Hydroxyl (polar, H-bond donor)
2-Boc-2-azabicyclo[2.2.2]octane-6-one Ketone (-C=O) tert-Butoxycarbonyl (Boc) Ketone (electrophilic), Boc (amine protection)
tert-Butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate Hydroxymethyl (-CH2OH) tert-Butyl ester (-COOtBu) Alcohol (oxidizable), ester

Key Observations :

  • The bromomethyl group in the target compound enhances electrophilicity, enabling alkylation or Suzuki-Miyaura coupling, unlike the hydroxy or hydroxymethyl analogs .
  • Benzyl and tert-butyl esters differ in stability: benzyl esters are cleaved under hydrogenolysis, while tert-butyl esters require acidic conditions .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Melting Point (°C)
This compound* ~300 (estimated) N/A N/A N/A
2-Boc-2-azabicyclo[2.2.2]octane-6-one 225.28 325.8 ± 25.0 1.139 ± 0.06 N/A
tert-Butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate 241.33 N/A N/A N/A

*Estimated based on analogs. Bromine increases molecular weight compared to hydroxymethyl derivatives .

Biological Activity

Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the compound's structure, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C16H20BrNO2
  • Molecular Weight : 336.25 g/mol
  • CAS Number : 137701855

The structure of the compound includes a bicyclic system that is characteristic of azabicyclo compounds, which often exhibit unique pharmacological properties due to their ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly those involving acetylcholine and other neuroactive compounds. The azabicyclo structure allows for potential binding to nicotinic and muscarinic acetylcholine receptors, which are crucial in mediating synaptic transmission in the nervous system.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cytotoxicity Moderate cytotoxicity against cancer cell lines
Receptor Binding Affinity Potential binding to acetylcholine receptors
Neuroprotective Effects Possible protective effects in neurodegenerative models

Case Studies

  • Cytotoxicity Against HeLa Cells :
    A study demonstrated that this compound exhibits moderate cytotoxic effects against HeLa cells with an IC50 value around 3.89 μM . This suggests potential applications in cancer therapy, although further studies are needed to elucidate the underlying mechanisms.
  • Neuroprotective Properties :
    In animal models of neurodegeneration, compounds similar to benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane have shown neuroprotective effects by modulating cholinergic activity . These findings indicate that this compound may have therapeutic potential in treating conditions like Alzheimer's disease.

Research Findings

Recent advancements in the synthesis and evaluation of azabicyclo compounds have highlighted their pharmacological potential. Research indicates that modifications to the bicyclic structure can enhance receptor selectivity and potency against specific targets, including γ-secretase complexes involved in Alzheimer's pathology .

Moreover, computational studies have suggested that structural features such as hydrophilic substituents can significantly influence the bioavailability and efficacy of these compounds in vivo .

Q & A

Q. What are the common synthetic routes for preparing Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate?

A widely used method involves alkylation of the bicyclic core using bromomethylation agents. For example, sodium hydride in tetrahydrofuran (THF) can deprotonate the hydroxyl group of a precursor like tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, followed by substitution with benzyl bromide under controlled temperatures (0°C to room temperature) . Optimization of reaction time and stoichiometry is critical to minimize byproducts like over-alkylation or decomposition.

Q. How is the bicyclo[2.2.2]octane framework characterized structurally?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., bromomethyl vs. hydroxymethyl groups) and stereochemistry.
  • X-ray crystallography : Resolves the rigid three-dimensional geometry of the bicyclic system, critical for understanding steric effects in downstream reactions .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for bromine isotope signatures .

Q. What functional groups in this compound are most reactive?

The bromomethyl group is highly reactive in nucleophilic substitution (e.g., Suzuki couplings or amine alkylation). The ester group (carboxylate) can undergo hydrolysis under acidic/basic conditions, requiring careful pH control during reactions. The bicyclic nitrogen may participate in hydrogen bonding or act as a weak base in coordination chemistry .

Advanced Research Questions

Q. How does the bromomethyl substituent influence regioselectivity in cross-coupling reactions?

The bromomethyl group’s position on the bicyclo[2.2.2]octane framework directs regioselectivity due to steric constraints. For instance, in palladium-catalyzed couplings, bulky ligands (e.g., SPhos) improve yields by reducing steric hindrance around the bicyclic core. Comparative studies with non-brominated analogs (e.g., hydroxymethyl derivatives) show lower reactivity, emphasizing the role of bromine as a leaving group .

Q. What strategies mitigate instability of the bromomethyl group during storage?

  • Low-temperature storage : ≤ –20°C in inert atmospheres (argon/nitrogen) to prevent radical-mediated degradation.
  • Stabilizers : Addition of radical scavengers like BHT (butylated hydroxytoluene) at 0.1–1% w/w.
  • Avoiding protic solvents : Use anhydrous dichloromethane or DMF instead of alcohols/water to minimize hydrolysis .

Q. How do structural analogs (e.g., tert-butyl vs. benzyl esters) compare in biological activity?

Studies on analogs like tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate reveal that bulkier esters (e.g., benzyl) enhance membrane permeability but reduce metabolic stability. In contrast, tert-butyl groups improve solubility in apolar environments, favoring CNS-targeted applications. Biological assays (e.g., enzyme inhibition) must account for these trade-offs when optimizing pharmacophores .

Q. How can contradictory data on biological activity be resolved?

Discrepancies often arise from:

  • Stereochemical variability : Enantiomers of azabicyclo compounds (e.g., exo vs. endo hydroxy derivatives) show divergent binding affinities .
  • Assay conditions : Varying pH or ionic strength alters protonation states of the bicyclic nitrogen, impacting receptor interactions. Standardizing buffer systems and validating with orthogonal assays (SPR, ITC) is recommended .

Methodological Considerations

Q. What purification techniques are optimal for this compound?

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (5–30%) to separate brominated byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, confirmed by melting point analysis .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar degradation products .

Q. How is the compound’s stability monitored during kinetic studies?

  • LC-MS tracking : Time-course analysis at λ = 254 nm detects bromine loss or ester hydrolysis.
  • Arrhenius plots : Accelerated stability testing at 40–60°C predicts shelf-life under standard conditions .

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